molecular formula C10H10BrNO4 B6207870 methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate CAS No. 2694723-06-1

methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate

Cat. No.: B6207870
CAS No.: 2694723-06-1
M. Wt: 288.1
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Description

Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate is an organic compound characterized by a bromine atom, two methyl groups, and a nitro group attached to a benzene ring, which is further esterified with a methoxy group

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The compound can be synthesized by initially brominating 2,6-dimethylbenzoic acid followed by nitration. The bromination step involves the use of bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3).

  • Esterification: The resulting 4-bromo-2,6-dimethyl-3-nitrobenzoic acid is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the nitro group being converted to other functional groups such as nitroso or hydroxyl groups.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-bromo-2,6-dimethyl-3-aminobenzoate.

  • Substitution: Substitution reactions can occur at the bromine position, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or potassium fluoride (KF) in polar solvents are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives or hydroxyl derivatives.

  • Reduction: Aminobenzoate derivatives.

  • Substitution: Iodobenzoate or fluorobenzoate derivatives.

Scientific Research Applications

Chemistry: Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand the behavior of brominated and nitro-substituted compounds in biological systems. Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. Industry: The compound is utilized in the development of new materials and chemical processes due to its reactivity and stability.

Mechanism of Action

The mechanism by which methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation through interactions with specific molecular targets.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.

  • Anticancer Activity: Inhibits enzymes involved in cell cycle regulation or induces oxidative stress leading to cell death.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-nitrobenzoate: Lacks the methyl groups at the 2 and 6 positions.

  • Methyl 2,6-dimethyl-3-nitrobenzoate: Lacks the bromine atom at the 4 position.

  • Methyl 4-bromo-2,6-dimethylbenzoate: Lacks the nitro group at the 3 position.

Properties

CAS No.

2694723-06-1

Molecular Formula

C10H10BrNO4

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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